6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-9-6-7-10-14-15-11(17(10)16-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEPDOAGXYQXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vicarious Nucleophilic Substitution (VNS)
A prominent method involves vicarious nucleophilic substitution (VNS) on 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine (1 ). This intermediate, synthesized from 3-chloro-6-hydrazinopyridazine and chloroacetyl chloride, undergoes VNS with aniline derivatives to replace the chloromethyl group with an N-phenyl amino moiety.
Reaction Conditions :
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Substrate : 6-Chloro-3-chloromethyl-triazolopyridazine (1 )
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Nucleophile : Aniline (excess, 2.5 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 80–100°C, 4–6 hours
The reaction proceeds via a two-step mechanism: (1) dehydrohalogenation to form a reactive methylene intermediate, followed by (2) nucleophilic attack by aniline. This pathway is favored in polar aprotic solvents, which stabilize the transition state and enhance nucleophilicity.
Direct Amination of Chlorinated Precursors
Alternative routes employ 6-chloro-triazolo[4,3-b]pyridazin-3-amine (2 ) as a precursor, which is subsequently phenylated via Buchwald-Hartwig coupling or Ullmann-type reactions. For example, palladium-catalyzed cross-coupling with iodobenzene introduces the N-phenyl group under mild conditions.
Representative Protocol :
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : Toluene, 110°C, 12 hours
Cyclization and Annulation Approaches
Triazole Ring Formation
The triazolopyridazine core is constructed via cyclization of hydrazine derivatives with pyridazine precursors. For instance, 3-chloro-6-hydrazinopyridazine reacts with chloroacetyl chloride to form the triazole ring, followed by chlorine displacement with aniline.
Key Intermediate :
Post-Functionalization of Preformed Cores
Pre-assembled triazolopyridazines, such as 6-chloro-triazolo[4,3-b]pyridazine, are functionalized at position 3 using phenyl isocyanate or via aminolysis of chloro derivatives. For example:
Conditions : Ethanol reflux, 8–12 hours, yield ~70%.
Structural and Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystallographic studies of analogous triazolopyridazines reveal planar triazole and pyridazine rings with dihedral angles <5°, indicating strong π-conjugation. The N-phenyl group adopts a near-perpendicular orientation to the fused ring system, minimizing steric strain.
Comparative Analysis of Synthetic Methods
VNS offers superior yields and scalability, whereas palladium-catalyzed methods provide access to diverse aryl groups but require costly catalysts.
Applications and Derivatives
The target compound serves as a precursor for anticancer and kinase inhibitors. Demethylation of methoxy-substituted analogs (e.g., 12 , 24 ) yields hydroxyl derivatives with enhanced solubility, while coupling with acetyl chlorides generates amide-linked prodrugs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization is often facilitated by the use of strong acids or bases, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- No melting point data is provided, but fluorination often improves metabolic stability.
- 6-Chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine ():
A methyl group at the meta position of the phenyl ring increases lipophilicity. Single-crystal X-ray studies confirm planar geometry, which may facilitate π-π stacking in protein interactions .
Amine-Functionalized Derivatives
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine ():
Substitution with a chlorophenethyl group enhances solubility in polar solvents (e.g., DMF) and demonstrates high synthetic yields (>70%) via nucleophilic aromatic substitution . - 6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-amine hydrochloride ():
The ethylphenyl substituent and hydrochloride salt form improve bioavailability, as evidenced by its molecular weight (275.74 g/mol) and LogP (2.67), favoring membrane permeability .
Functional Group Variations
Carboxylate and Sulfonamide Derivatives
- Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate ():
Introduction of a carboxylate group increases water solubility, making it suitable for aqueous formulations. The sodium salt form (C₆H₂ClN₄NaO₂) is used in drug discovery for ionic interaction-mediated target binding . - N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (): The trifluoromethyl group and indole moiety enhance bromodomain inhibition (e.g., BRD4), with IC₅₀ values in the nanomolar range due to hydrophobic and hydrogen-bonding interactions .
Key Research Findings
- Synthetic Flexibility : The triazolo[4,3-b]pyridazine core allows regioselective functionalization at positions 3, 6, and 8, enabling tailored physicochemical properties (e.g., solubility, LogP) .
- Biological Relevance : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit potent inhibition of bromodomains (BRD4) and antiangiogenic activity, positioning them as candidates for oncology therapeutics .
- Structural Insights : Crystallographic data () confirm planar geometries critical for target engagement, while substituent bulkiness (e.g., ethylphenyl in ) modulates steric interactions .
Biological Activity
6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS Number: 182348-50-1) is a triazolo-pyridazine derivative that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This compound is characterized by its unique structure, which includes a chloro substituent and a phenyl group, contributing to its biological activity.
- Molecular Formula: C11H8ClN5
- Molecular Weight: 230.66 g/mol
- Structure: The compound features a triazolo ring fused to a pyridazine, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anxiolytic Effects: Compounds of this class have shown potential as anxiolytic agents, suggesting their utility in treating anxiety disorders .
- Antitumor Activity: Preliminary studies indicate that this compound may possess antitumor properties, making it a candidate for cancer therapy .
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter receptors and inhibition of specific kinases associated with cancer cell proliferation. For instance, compounds related to this structure have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .
Antitumor Activity
A study evaluated the cytotoxic effects of triazolo derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition against HeLa and A549 cell lines with IC50 values ranging from 7.01 µM to 14.31 µM .
Anxiolytic Properties
In another investigation focused on the anxiolytic potential of triazolo derivatives, researchers found that the compound demonstrated significant activity in animal models designed to assess anxiety-like behaviors. The results suggested that the compound could effectively reduce anxiety levels comparable to established anxiolytics .
Data Summary
Q & A
Q. What are the recommended storage conditions for 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine to ensure stability during experimental use?
The compound should be stored in a dark, dry environment at 2–8°C in a tightly sealed container to prevent degradation. Exposure to light, moisture, or elevated temperatures can lead to structural instability, particularly due to the reactive chlorine substituent and triazolo-pyridazine core. Handling precautions include using personal protective equipment (PPE) such as nitrile gloves and safety goggles, and ensuring adequate ventilation to avoid inhalation of particulate matter .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Synthesis typically involves:
- Multi-step heterocyclic assembly : Starting with chlorinated pyridazine intermediates, followed by cyclization with phenylhydrazine to form the triazolo core.
- Key reaction parameters :
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility optimization.
- Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature: Controlled heating (60–80°C) to minimize side reactions.
Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization .
Q. How does the crystalline structure of this compound influence its intermolecular interactions?
X-ray crystallography reveals a planar triazolo-pyridazine core with intramolecular C–H⋯N hydrogen bonding. In the solid state, π–π stacking between aromatic rings forms dimers, stabilized further by intermolecular C–H⋯Cl interactions. This packing arrangement enhances thermal stability and may influence dissolution kinetics in formulation studies .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in spectral data interpretation for derivatives of this compound, particularly when distinguishing regioisomers?
Advanced methodologies include:
- 2D NMR spectroscopy : HSQC and HMBC experiments differentiate between N1- and N2-substituted triazolo isomers by correlating proton-carbon coupling patterns.
- High-resolution mass spectrometry (HRMS) : Exact mass analysis (±1 ppm) confirms molecular formulae, critical for distinguishing analogs with subtle substituent variations.
- X-ray crystallography : Definitive structural assignment for ambiguous cases, validated against computational models (e.g., DFT-optimized geometries) .
Q. How do π–π stacking interactions between the triazolo-pyridazine core and target enzymes correlate with inhibitory potency in structure-activity relationship (SAR) studies?
Substituent effects on π–π interactions are quantified using:
- Molecular docking : Simulations with senescence-related proteins (e.g., BRD4) show enhanced binding affinity when electron-withdrawing groups (e.g., Cl) increase the core’s electron density.
- Comparative SAR table :
| Analog Substituent | π–π Interaction Energy (kcal/mol) | IC₅₀ (nM) |
|---|---|---|
| 6-Cl, 3-NHPh (Parent) | -8.2 | 120 |
| 6-Br, 3-NHPh | -8.5 | 95 |
| 6-CF₃, 3-NHPh | -7.9 | 210 |
Bromine analogs exhibit stronger π–π interactions and lower IC₅₀ values, aligning with crystallographic data showing tighter dimerization .
Q. What computational modeling approaches validate the compound’s binding affinity to senescence-related targets?
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates robust binding.
- Density functional theory (DFT) : Calculates electrostatic potential surfaces to predict regions susceptible to nucleophilic attack, guiding derivatization for enhanced selectivity. Empirical validation via surface plasmon resonance (SPR) shows correlation between computed binding free energies and experimental KD values (R² = 0.89) .
Methodological Considerations
- Contradiction analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) are resolved by dynamic light scattering (DLS) to detect aggregation, which may falsely suggest poor solubility.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with LC-MS identify hydrolysis at the triazolo-pyridazine junction as the primary degradation pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
